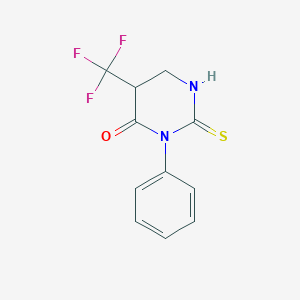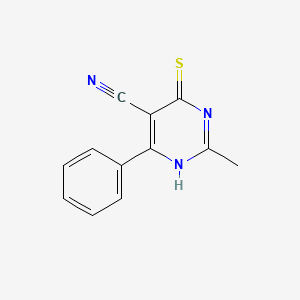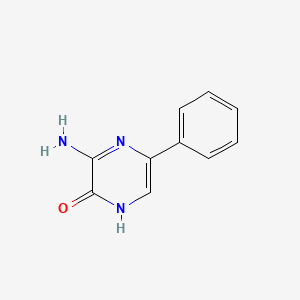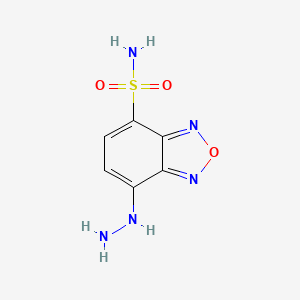![molecular formula C6H11NS B15213230 4-Thia-1-azabicyclo[3.2.1]octane CAS No. 624721-87-5](/img/structure/B15213230.png)
4-Thia-1-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thia-1-azabicyclo[3.2.1]octane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and significant biological activities. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method is the tandem Michael addition followed by a 1,3-dipolar cycloaddition. This method involves the reaction of aldoximes with divinyl sulfone under mechanochemical conditions, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other scalable techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thia-1-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, potentially converting it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Thia-1-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
4-Thia-1-azabicyclo[3.2.1]octane can be compared with other similar bicyclic compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery, this compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
624721-87-5 |
|---|---|
Molekularformel |
C6H11NS |
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
4-thia-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NS/c1-2-7-3-4-8-6(1)5-7/h6H,1-5H2 |
InChI-Schlüssel |
FICIEZRXSMJUGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCSC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)






![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
